REACTION_SMILES
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[CH3:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[Cl:11][C:12]([Cl:13])=[O:14].[NH2:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7][s:8]2)[cH:9][cH:10]1>>[N:1]([c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7][s:8]2)[cH:9][cH:10]1)=[C:12]=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2ncsc2c1
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Name
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Type
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product
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Smiles
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O=C=Nc1ccc2ncsc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |